molecular formula C11H13ClO4S B6615158 methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate CAS No. 1343794-72-8

methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate

Cat. No. B6615158
CAS RN: 1343794-72-8
M. Wt: 276.74 g/mol
InChI Key: SUXNZRXXTVHESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate, commonly referred to as M2CB, is a colorless solid compound. It is a reagent used in organic synthesis, and is a versatile tool for the conversion of amines, alcohols, and thiols into their corresponding sulfonates. It is an important compound in the development of new drugs, as it can be used in the synthesis of a wide range of pharmaceuticals and agrochemicals. In addition, it can be used to prepare derivatives of natural products and serve as a starting material for the synthesis of other compounds.

Mechanism of Action

M2CB acts as an electrophile in organic synthesis. It is a powerful reagent that can be used to convert amines, alcohols, and thiols into their corresponding sulfonates. The reaction is carried out in the presence of an acid catalyst, and the resulting product is a colorless solid that is readily soluble in organic solvents.
Biochemical and Physiological Effects
M2CB has been used in a variety of scientific research applications, and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any other compounds.

Advantages and Limitations for Lab Experiments

M2CB is a useful reagent for organic synthesis, and has several advantages for use in lab experiments. It is a colorless solid that is readily soluble in organic solvents, and it is relatively stable. It is also relatively easy to handle and store, and can be used in a variety of reactions. However, it is important to note that it is an electrophile, and must be handled with care to avoid any potential hazards.

Future Directions

The use of M2CB in scientific research has the potential to yield many new discoveries. It can be used to develop new synthetic methods, as well as to synthesize new drugs and agrochemicals. It can also be used to synthesize peptides, peptidomimetics, and carbohydrates. In addition, it can be used to prepare derivatives of natural products and serve as a starting material for the synthesis of other compounds. Finally, it can be used to explore the biochemical and physiological effects of various compounds.

Synthesis Methods

M2CB can be synthesized by the reaction of 2-chloro-5-methoxybenzene sulfonic acid and propan-2-ol in the presence of an acid catalyst. The reaction is carried out at a temperature of about 120°C for about 12 hours. The reaction produces a colorless solid that is readily soluble in organic solvents such as chloroform, ether, and methanol.

Scientific Research Applications

M2CB has been used in a variety of scientific research applications. It has been used in the synthesis of new drugs and agrochemicals, as well as in the development of new synthetic methods. It has also been used in the synthesis of peptides, peptidomimetics, and carbohydrates. In addition, it has been used in the synthesis of natural products and their derivatives.

properties

IUPAC Name

methyl 2-chlorosulfonyl-5-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4S/c1-7(2)8-4-5-10(17(12,14)15)9(6-8)11(13)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXNZRXXTVHESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate

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